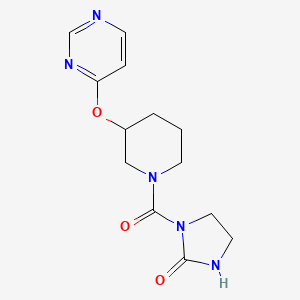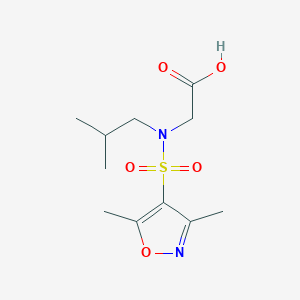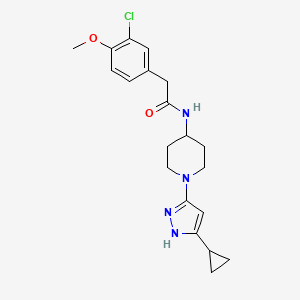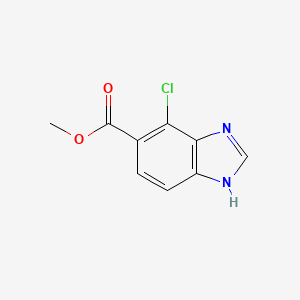
1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Antibacterial Agents
Oxazolidinones, including structures similar to the query compound, have been identified as a novel class of synthetic antibacterial agents. These compounds are active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and selected anaerobic organisms. The research into structurally related oxazolidinones has led to the discovery of compounds with significant in vivo potency against S. aureus, highlighting their potential as antibacterial agents (Tucker et al., 1998).
Anti-Alzheimer's Agents
A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, analogous to the query compound, have been synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, which is used in the management of Alzheimer's disease. Certain derivatives displayed excellent anti-Alzheimer's profiles in both in-vivo (behavioral studies) and in-vitro (biochemical assays), suggesting their potential for further development as therapeutic agents (Gupta et al., 2020).
Antiviral and Cytotoxic Agents
Research into 3,5-bis(arylidene)-4-piperidones and related compounds has revealed their potential as antiviral and cytotoxic agents. Some of these compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity. The study demonstrates the versatility of these chemical structures in developing treatments for viral infections and cancer (El-Subbagh et al., 2000).
Fluorescent pH Sensors
Compounds with a structure related to the query compound have been developed as novel fluorescent pH sensors. These sensors, based on the intramolecular hydrogen bonding ability of naphthalimide derivatives, show strong fluorescence quenching and some red shift in weakly acidic conditions. Their pKa values suggest their applicability as pH sensors for biological and chemical research (Cui et al., 2004).
作用機序
While the specific mechanism of action for “1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one” is not available, similar compounds such as 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
特性
IUPAC Name |
1-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c19-12-15-5-7-18(12)13(20)17-6-1-2-10(8-17)21-11-3-4-14-9-16-11/h3-4,9-10H,1-2,5-8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAKIVGOSBBTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCNC2=O)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2910511.png)

![8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2910514.png)
![3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2910515.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2910517.png)
![1-Benzhydryl-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2910519.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2910520.png)
![N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2910522.png)
![5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2910523.png)


![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910529.png)
